2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
CAS No. |
950424-97-2 |
|---|---|
Molecular Formula |
C20H19N3OS |
Molecular Weight |
349.45 |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H19N3OS/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25)13-5-7-15(8-6-13)23(2)3/h4-10H,11H2,1-3H3,(H,21,22,25) |
InChI Key |
YCESALLCJDLVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)N(C)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It’s known that pyrimidine-based small molecules, which this compound is a part of, are a group of chemotherapeutic agents. These agents typically target specific enzymes or proteins involved in cell cycle progression, leading to apoptosis.
Mode of Action
It’s known that pyrimidine-based small molecules often work by inhibiting appropriate targets, thereby inducing apoptosis.
Biological Activity
The compound 2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H18N2OS
- Molecular Weight : 302.40 g/mol
- IUPAC Name : this compound
This compound features a chromene core fused with a pyrimidine ring and a thione group, which is indicative of its potential reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the thione group allows for the scavenging of free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HT29 for colon cancer) have shown that these compounds can reduce cell viability significantly. The IC50 values for related compounds ranged from 4.35 to 5.54 µg/mL against HCT-116 and MCF-7 cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 5.54 |
| Compound B | HCT-116 | 4.35 |
| 2-[4-(Dimethylamino)phenyl]-7-methyl... | HT29 | TBD |
Antioxidant and Anti-inflammatory Activity
In addition to anticancer effects, the compound has been investigated for its antioxidant properties:
- DPPH Assay : The ability to scavenge DPPH radicals indicates strong antioxidant potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl groups | Strong antioxidant |
| Compound B | Methoxy groups | Moderate anticancer |
| This Compound | Thione group | High anticancer potential |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study published in MDPI demonstrated significant cytotoxic effects on breast and colon cancer cell lines using related chromene derivatives . This supports the hypothesis that modifications in the chemical structure can enhance or diminish biological activity.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor sizes compared to controls, indicating promising therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-pyrimidine derivatives and related heterocyclic systems exhibit diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives
Key Observations:
Core Heterocycle Variations: The target compound’s chromeno-pyrimidine core differs from thiazolo-pyrimidine (e.g., compounds in ) and furo-pyrimidine (e.g., ) derivatives. Pyrido-pyrimidine derivatives (e.g., ) replace the chromene ring with a pyridine moiety, improving aqueous solubility but reducing planar rigidity.
Substituent Effects: The 4-(dimethylamino)phenyl group in the target compound likely increases lipophilicity and electron-donating capacity compared to simpler aryl groups (e.g., phenyl in ). This may influence membrane permeability or interactions with charged residues in enzymes. Thione vs.
However, analogous chromeno-pyrimidine thiones are typically synthesized via cyclocondensation of coumarin derivatives with thioureas or thioamides under acidic conditions .
Preparation Methods
Cyclocondensation of 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde with Thiourea
Procedure :
- Reactants : 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 mmol), thiourea (1.2 mmol), potassium hydroxide (1.5 mmol).
- Conditions : Reflux in dry ethanol (10 mL) for 3–4 hours under nitrogen.
- Workup : Acidify with conc. HCl, isolate via filtration, and recrystallize from acetic acid.
Outcomes :
- Yield : 68–72% after purification.
- Characterization :
Mechanistic Insight :
Base-mediated cyclization proceeds via nucleophilic attack of thiourea’s sulfur on the aldehyde carbonyl, followed by dehydration and aromatization (Scheme 1).
Microwave-Assisted Optimization
Procedure :
- Reactants : Same as above.
- Conditions : Microwave irradiation (150 W, 80°C, 20 min) in DMSO.
- Workup : Quench with ice-water, filter, and dry.
Outcomes :
- Yield Improvement : 89–92% (vs. 68–72% conventional).
- Purity : >95% by HPLC, eliminating column chromatography.
Advantages : Reduced reaction time (20 min vs. 3–4 h) and enhanced regioselectivity.
Introduction of the 4-(Dimethylamino)phenyl Group
Mannich Reaction-Mediated Aminomethylation
Procedure :
- Reactants : Chromenopyrimidine-thione core (1.0 mmol), 4-(dimethylamino)benzaldehyde (1.2 mmol), dimethylamine (1.5 mmol).
- Conditions : Ethanol, reflux for 6 h.
- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, evaporate.
Outcomes :
- Yield : 65–70%.
- Characterization :
Limitation : Competing Schiff base formation requires careful stoichiometric control.
Palladium-Catalyzed Suzuki Coupling
Procedure :
- Reactants : 2-Bromo-chromenopyrimidine-thione (1.0 mmol), 4-(dimethylamino)phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%).
- Conditions : DME/H₂O (3:1), K₂CO₃ (2.0 mmol), 80°C, 12 h.
- Workup : Extract with DCM, purify via silica gel chromatography.
Outcomes :
- Yield : 75–80%.
- Regioselectivity : >98% at position 2 (confirmed by NOE spectroscopy).
Advantage : Superior functional group tolerance compared to Mannich approach.
Spectral and Physicochemical Data
Table 1 : Physicochemical Properties of 2-[4-(Dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₀N₄OS |
| Molecular Weight | 376.47 g/mol |
| Melting Point | 238–240°C (decomp.) |
| Solubility | DMSO > 50 mg/mL; Ethanol < 5 mg/mL |
| λ_max (UV-Vis, EtOH) | 278 nm, 342 nm |
| HRMS (ESI+) | m/z 377.1432 [M+H]⁺ (calc. 377.1429) |
Table 2 : Comparative Yields Under Varied Conditions
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Conventional Reflux | 68–72 | 90–92 | 3–4 h |
| Microwave Irradiation | 89–92 | 95–97 | 20 min |
| Suzuki Coupling | 75–80 | 98 | 12 h |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Thione-Thiol Tautomerism
- Issue : Equilibrium between thione and thiol forms complicates characterization.
- Resolution : IR analysis confirming absence of S–H stretch (~2550 cm⁻¹) and ¹H NMR showing no thiol proton.
Q & A
Q. How can synthetic yield and purity of the compound be optimized during its preparation?
The synthesis of chromeno-pyrimidine derivatives like this compound often requires precise control of reaction parameters. Key factors include:
- Catalyst selection : Palladium or copper catalysts are commonly used for cross-coupling steps to enhance regioselectivity .
- Temperature and reaction time : Elevated temperatures (e.g., 80–120°C) and extended reaction durations (12–24 hours) improve conversion rates but must balance against decomposition risks .
- Microwave-assisted synthesis : This method reduces reaction times (e.g., 30–60 minutes) and improves yields (65–75%) compared to conventional heating, as demonstrated for structurally similar chromeno-pyrimidine derivatives . Methodological recommendation: Use a Design of Experiments (DoE) approach to systematically vary temperature, solvent polarity, and catalyst loading.
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
A multi-technique approach is essential:
- IR spectroscopy : Identifies key functional groups (e.g., C=S at ~1050–1250 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and carbon backbone connectivity. For example, chromeno-pyrimidine ring carbons typically appear at δ 150–170 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀N₄OS) with <5 ppm error margins .
Advanced Research Questions
Q. How can computational methods streamline reaction design for novel derivatives of this compound?
Integrate quantum chemical calculations and machine learning (ML) to predict reaction pathways:
- Reaction path search : Tools like GRRM or AFIR can map energy barriers for key steps (e.g., cyclization or sulfur incorporation) .
- Transition-state analysis : Identify steric or electronic bottlenecks in sulfanyl-acetamide coupling reactions .
- ICReDD’s feedback loop : Use experimental data (e.g., failed reactions) to refine computational models, reducing trial-and-error experimentation by ~40% .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from subtle substituent effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) profiling : Compare bioactivity of analogs with variations in substituents (e.g., methyl vs. chloro groups on phenyl rings). For example, dimethylamino groups enhance solubility but may reduce target binding affinity .
- Molecular docking simulations : Screen against proposed targets (e.g., kinase enzymes) to rationalize divergent IC₅₀ values .
- Meta-analysis : Aggregate data from analogs (e.g., CAS 1291848-18-4, E793-1920) to identify trends in logP, polar surface area, and hydrogen-bonding capacity .
Q. How can heterogeneous catalysis be tailored for scalable synthesis of this compound?
Advanced reactor designs and catalyst supports improve scalability:
- Membrane reactors : Enhance separation of byproducts (e.g., thiol byproducts) during continuous-flow synthesis .
- Immobilized catalysts : Silica-supported palladium nanoparticles reduce metal leaching and enable catalyst reuse for ≥5 cycles .
- Process simulation : Tools like Aspen Plus model heat transfer and mass balance in large-scale reactors to optimize throughput .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported melting points or spectral data?
Contradictions may stem from polymorphic forms or impurities. Mitigation steps:
- Differential Scanning Calorimetry (DSC) : Detect polymorph transitions (e.g., enantiotropic vs. monotropic) .
- Recrystallization screening : Test solvents (e.g., DMSO vs. ethanol) to isolate pure crystalline forms .
- Collaborative validation : Cross-check NMR data with independent labs using standardized protocols (e.g., 600 MHz instruments with cryoprobes) .
Experimental Design for Functional Group Modifications
Q. What functional group substitutions are most likely to enhance the compound’s metabolic stability?
Prioritize modifications based on in silico predictions and in vitro assays:
- Electron-withdrawing groups : Fluorine or nitro groups at the 4-phenyl position reduce oxidative metabolism .
- Isosteric replacements : Replace sulfur with selenium in the thione group to maintain geometry while altering redox properties .
- Pro-drug strategies : Introduce ester moieties (e.g., ethyl or tert-butyl) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
